molecular formula C12H10N2O3 B8293507 3-(4-Methoxybenzo(b)furan-2-yl)-5-methyl-1,2,4-oxadiazole

3-(4-Methoxybenzo(b)furan-2-yl)-5-methyl-1,2,4-oxadiazole

Cat. No. B8293507
M. Wt: 230.22 g/mol
InChI Key: CJAFDHCZHLRMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196199B2

Procedure details

1-(Hydroxyimino)-1-(4-methoxybenzo(b)furan-2-yl)methylamine (3.4 g) was dissolved in acetic anhydride (40 ml) and the mixture was refluxed under heating for 14 hr. The reaction mixture was concentrated under reduced pressure and the obtained residue was recrystallized from acetonitrile to give the title compound (1.1 g) as pale-as brown crystals.
Name
1-(Hydroxyimino)-1-(4-methoxybenzo(b)furan-2-yl)methylamine
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:15])[C:4]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:6]=2[CH:5]=1.[C:16](OC(=O)C)(=O)[CH3:17]>>[CH3:14][O:13][C:12]1[C:6]2[CH:5]=[C:4]([C:3]3[N:15]=[C:16]([CH3:17])[O:1][N:2]=3)[O:8][C:7]=2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
1-(Hydroxyimino)-1-(4-methoxybenzo(b)furan-2-yl)methylamine
Quantity
3.4 g
Type
reactant
Smiles
ON=C(C1=CC2=C(O1)C=CC=C2OC)N
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 14 hr
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2OC(=CC21)C2=NOC(=N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.